

Technical Support Center: Nickel Silicidation

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Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514

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Welcome to the technical support center for nickel silicidation. This resource provides researchers and scientists with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the formation of nickel silicide (NiSi).

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve issues in your silicidation experiments.

Q1: My final silicide film has very high sheet resistance. What is the likely cause?

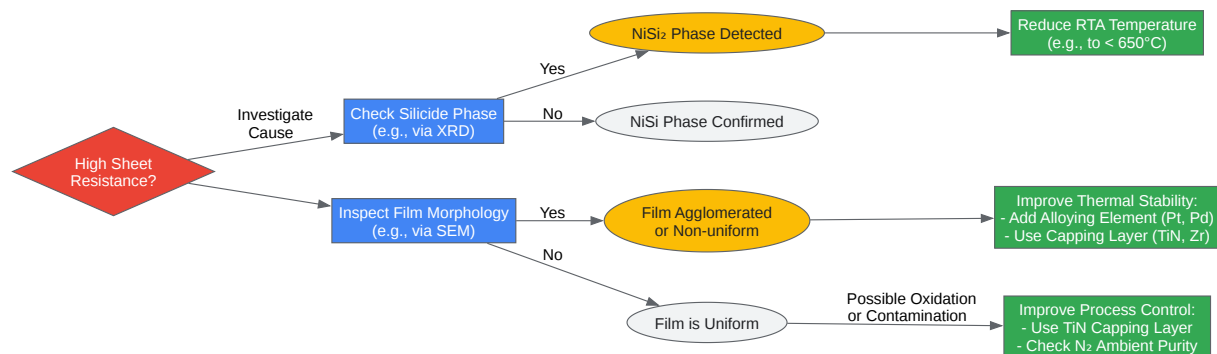
A1: High sheet resistance in nickel silicide films typically points to two main issues: the formation of the high-resistivity NiSi_2 phase or poor film quality due to agglomeration or oxidation.

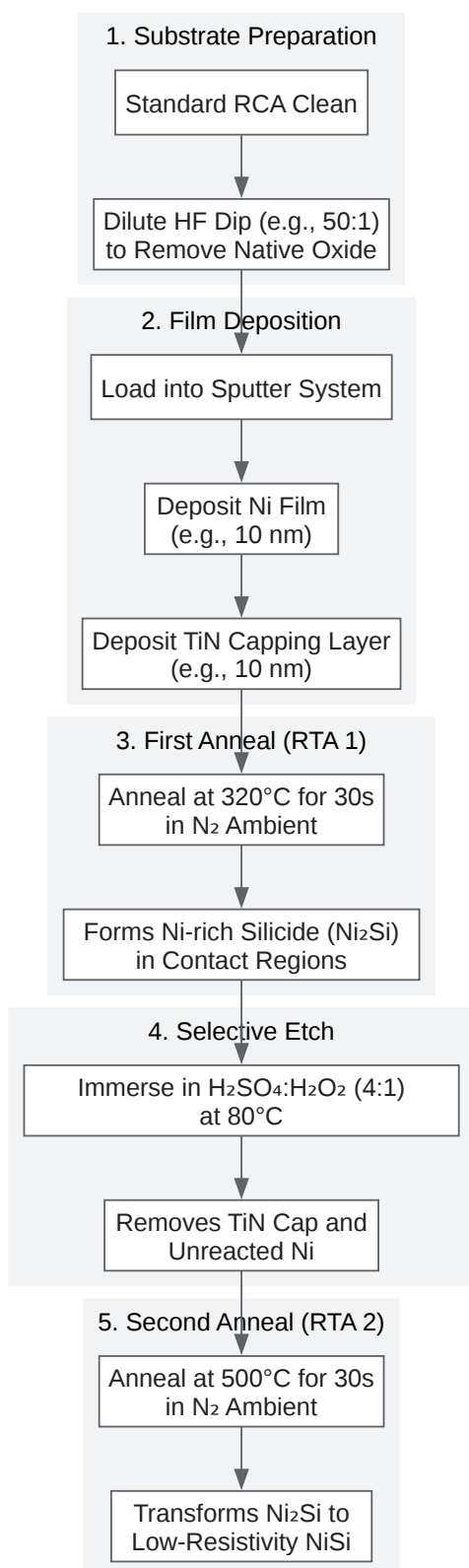
- **Incorrect Silicide Phase:** The desired low-resistivity phase is nickel monosilicide (NiSi). At annealing temperatures typically above 700°C , NiSi can transform into the higher-resistivity nickel disilicide (NiSi_2) phase.^{[1][2]} Agglomeration of the NiSi film, which can occur at temperatures as low as $600\text{--}650^\circ\text{C}$, also leads to increased resistance.^{[1][3][4]}
- **Oxygen Contamination:** Oxygen present during the annealing process can lead to the formation of nickel oxides or interfacial silicon oxides, which impede the uniform reaction between nickel and silicon, resulting in a non-uniform, high-resistance film.^[5]

- **Film Agglomeration:** At elevated temperatures, the NiSi film can break up into discrete islands, a process known as agglomeration. This discontinuity severely increases sheet resistance. Agglomeration is the primary failure mechanism limiting the morphological stability of NiSi.[4]

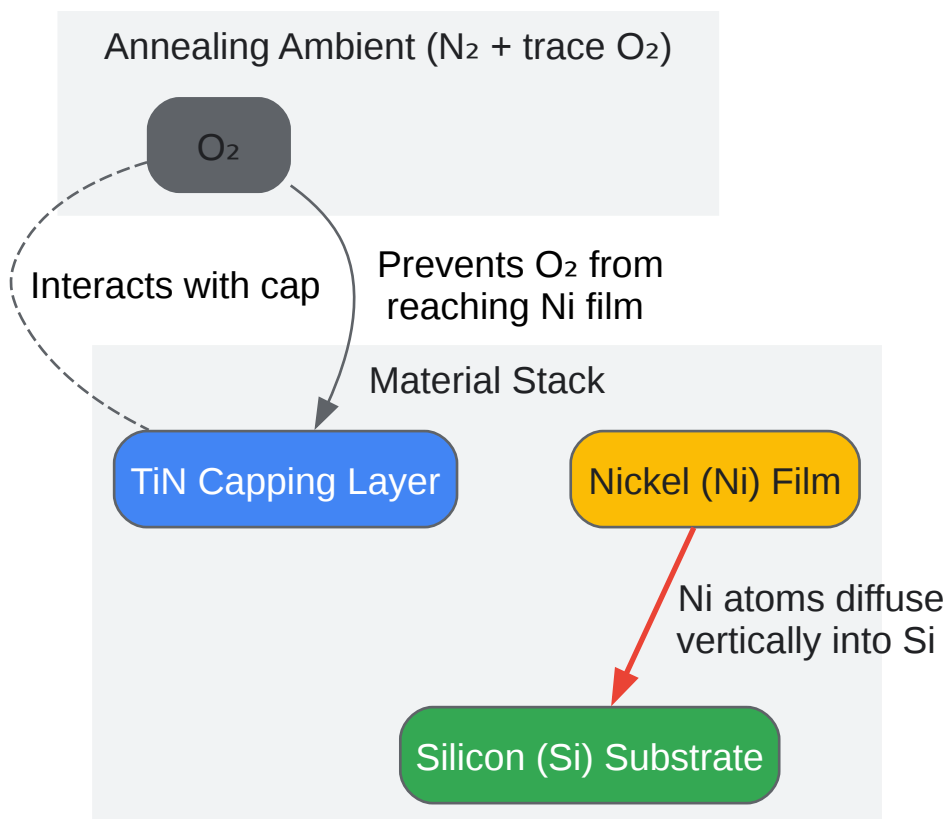
Troubleshooting Steps:

- **Verify Annealing Temperature:** Ensure your Rapid Thermal Annealing (RTA) temperature is within the optimal window for NiSi formation (typically 450-600°C).
- **Check for Oxygen:** Use a high-purity nitrogen (N₂) ambient during annealing to minimize oxygen contamination.[6] The use of a capping layer like Titanium Nitride (TiN) is highly effective at preventing oxidation.[1][5]
- **Optimize Film Thickness:** Thinner films are more susceptible to agglomeration at lower temperatures.[4] If using very thin films, consider adding alloying elements like Platinum (Pt) or using a robust capping layer to improve thermal stability.





Function of a Capping Layer During Annealing



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